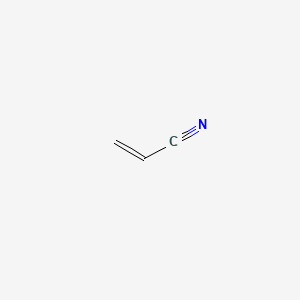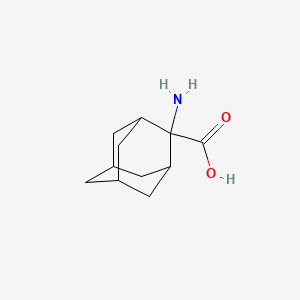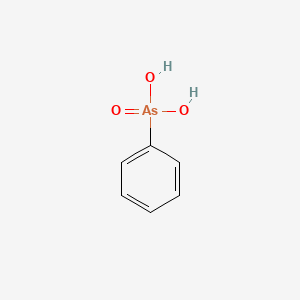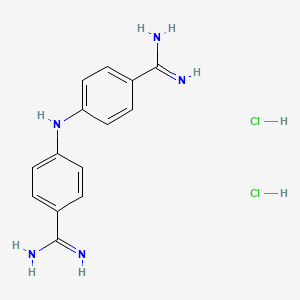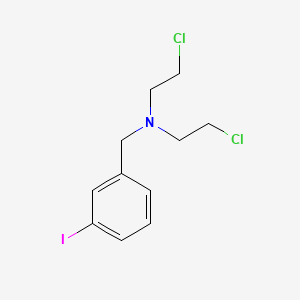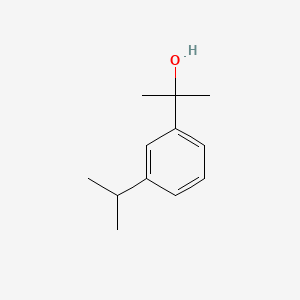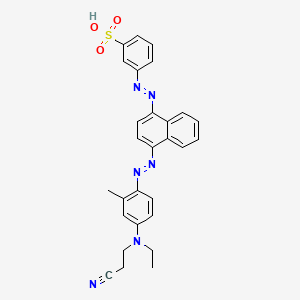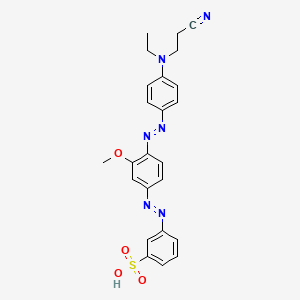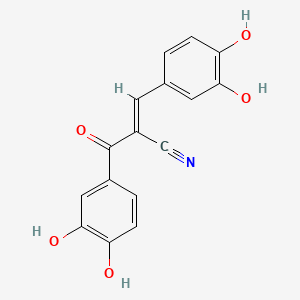
(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Overview
Description
Preparation Methods
AG-538 can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of 3,4-dihydroxybenzaldehyde with 3,4-dihydroxyacetophenone in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
AG-538 undergoes various chemical reactions, including:
Oxidation: AG-538 can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents.
Substitution: AG-538 can undergo substitution reactions where functional groups on the aromatic rings are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AG-538 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of kinase activity and to understand the signaling pathways involving the insulin-like growth factor-1 receptor.
Biology: AG-538 is employed in cell biology to investigate the effects of insulin-like growth factor-1 receptor inhibition on cell proliferation and survival.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases such as cancer, where the insulin-like growth factor-1 receptor plays a crucial role.
Industry: AG-538 is used in the development of new drugs and therapeutic agents targeting the insulin-like growth factor-1 receptor
Mechanism of Action
AG-538 exerts its effects by competitively inhibiting the insulin-like growth factor-1 receptor kinase. It binds to the receptor’s active site, preventing the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and survival, particularly in cancer cells that rely on the insulin-like growth factor-1 receptor signaling for growth .
Comparison with Similar Compounds
AG-538 is unique in its high specificity and potency as an inhibitor of the insulin-like growth factor-1 receptor kinase. Similar compounds include:
Tyrphostin AG-82: Another inhibitor of the insulin-like growth factor-1 receptor kinase, but with different potency and specificity.
I-OMe-Tyrphostin AG-538: A derivative of AG-538 with modifications that affect its inhibitory activity.
AG-490: An inhibitor of the Janus kinase family, which also affects similar signaling pathways but with different targets .
AG-538 stands out due to its competitive inhibition mechanism and its effectiveness in various research applications.
Properties
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANOJKGQDCJDOX-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017643 | |
| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-18-2 | |
| Record name | Tyrphostin AG-538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TYRPHOSTIN AG-538 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974K3CXM9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


